2-(5-Bromo-2-fluorophenyl)-2-methylpropanal
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Overview
Description
2-(5-Bromo-2-fluorophenyl)-2-methylpropanal is an organic compound that features a bromine and fluorine atom attached to a benzene ring, along with a methylpropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable aldehyde to introduce the methylpropanal group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)-2-methylpropanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(5-Bromo-2-fluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another compound with similar structural features, used in medicinal chemistry.
2-(5-Bromo-2-fluorophenyl)methanol: A related compound with an alcohol group instead of an aldehyde.
Uniqueness
2-(5-Bromo-2-fluorophenyl)-2-methylpropanal is unique due to its specific combination of bromine, fluorine, and aldehyde functional groups
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10BrFO/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 |
InChI Key |
WSTYFHXZJVHORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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